Bexicaserin
Description
Contextualization of Serotonin (B10506) 5-HT2C Receptor Agonism in Neuropharmacology
The serotonin 5-HT2C receptor, a G-protein-coupled receptor (GPCR), is predominantly found in the central nervous system, including in the cortex, hippocampus, and basal ganglia. patsnap.comwikipedia.org Activation of this receptor by serotonin has an inhibitory effect on dopamine (B1211576) and norepinephrine (B1679862) release in certain brain regions. wikipedia.org This modulation of key neurotransmitter systems implicates the 5-HT2C receptor in a wide range of physiological and pathological processes.
Research has highlighted the therapeutic potential of 5-HT2C receptor agonists in various conditions. frontiersin.org Their ability to regulate appetite and energy balance has made them a target for obesity treatments. patsnap.comontosight.aimdpi.com Furthermore, their influence on dopamine pathways has led to investigations into their use for psychiatric conditions like schizophrenia and substance use disorders. patsnap.comfrontiersin.orgjneurosci.org More recently, the role of 5-HT2C receptor activation in modulating GABAergic neurotransmission and suppressing central hyperexcitability has brought its potential as an anticonvulsant to the forefront. nih.govtaylorandfrancis.com
Overview of Bexicaserin (LP352) as a Selective 5-HT2C Receptor Ligand
This compound (LP352) is a next-generation serotonergic agent designed for high selectivity and potency as a 5-HT2C receptor agonist. nih.govaesnet.orglongboardpharma.comacs.orgnih.gov In fact, it is described as a "superagonist," meaning it can elicit a greater response than the endogenous ligand, serotonin. aesnet.orglongboardpharma.combiospace.combusinesswire.comneurologylive.com This characteristic, combined with its high selectivity, distinguishes it from earlier serotonergic compounds. acs.orgnih.gov
Preclinical and clinical studies have demonstrated this compound's significant affinity for the 5-HT2C receptor with minimal interaction with other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. businesswire.comwikipedia.orgneurologylive.comaesnet.orgbiospace.combusinesswire.compatsnap.com This precise targeting is a critical aspect of its design, aiming to harness the therapeutic benefits of 5-HT2C agonism while avoiding the adverse effects associated with the activation of other receptors. acs.orgnih.govpatsnap.com
Rationale for the Development of Highly Selective Serotonin Receptor Modulators
The development of highly selective serotonin receptor modulators like this compound is driven by the need to overcome the limitations of less specific drugs. acs.orgnih.govwikipedia.org
The 5-HT2 receptor family includes three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org While these subtypes share some structural similarities, they mediate distinct and sometimes opposing physiological effects. patsnap.comnih.gov A significant hurdle in the development of drugs targeting this family has been the lack of selectivity, leading to undesirable side effects. patsnap.comwikipedia.org
For instance, activation of the 5-HT2A receptor has been linked to hallucinogenic effects, while agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy and pulmonary hypertension. patsnap.comwikipedia.orgwikipedia.orgresearchgate.net The historical withdrawal of drugs like fenfluramine (B1217885) due to cardiovascular side effects underscores the importance of avoiding 5-HT2B receptor activation. taylorandfrancis.comwikipedia.org Therefore, a key objective in modern drug design is to create compounds that specifically target the desired receptor subtype, thereby improving the safety profile. patsnap.comresearchgate.net
Beyond therapeutic applications, highly selective ligands are invaluable tools for research. They allow scientists to dissect the specific roles of the 5-HT2C receptor in various neural circuits and behaviors with greater precision. nih.gov By minimizing the confounding effects of off-target receptor activation, researchers can gain a clearer understanding of the downstream signaling pathways and physiological functions mediated by the 5-HT2C receptor. This enhanced mechanistic insight is crucial for validating it as a therapeutic target and for the future development of even more refined modulators.
Historical Trajectory and Discovery of this compound
The journey to this compound's discovery is rooted in decades of research into the therapeutic potential of 5-HT2C receptor agonists. acs.orgnih.gov An early lead compound, while showing high selectivity, had a short in vivo half-life. acs.orgnih.gov Subsequent research focused on modifying the chemical structure to improve its pharmacokinetic properties, specifically by reducing renal clearance. acs.orgnih.gov
This led to the development of this compound, which emerged from a 6,5,7-tricyclic benzodiazepine (B76468) scaffold with the introduction of a secondary amide substituent. acs.orgnih.gov This modification resulted in unprecedented selectivity for the 5-HT2C receptor in both binding and functional assays. acs.orgnih.gov Preclinical studies confirmed its potential, showing it was a potent inhibitor of acute refeeding in rats, an effect indicative of on-target 5-HT2C engagement. acs.orgnih.gov Developed by Longboard Pharmaceuticals, this compound has since progressed into clinical trials, notably for the treatment of developmental and epileptic encephalopathies. acs.orgnih.govontosight.aiwikipedia.org
Research Findings on this compound
Receptor Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2A/2B |
|---|---|---|
| 5-HT2C | 44 nM aesnet.org | >227-fold aesnet.org |
| 5-HT2A | Negligible wikipedia.org | |
| 5-HT2B | Negligible wikipedia.org |
This table showcases the high selectivity of this compound for the 5-HT2C receptor compared to other closely related serotonin receptors.
Preclinical Efficacy of this compound (LP352) in Seizure Models
| Model | Effect of this compound |
|---|---|
| Zebrafish with Dravet syndrome mutation | Reduced epileptiform events by 84% and mean duration by 85% bioworld.com |
| Wild-type zebrafish with generalized seizures | Reduced brain seizure activity by 69.1% bioworld.com |
| Wild-type zebrafish with induced temporal lobe epilepsy | Reduced brain seizure activity by 82.4% bioworld.com |
| Mice with induced myoclonic and tonic seizures | Dose-dependent increase in time to first myoclonic twitch and onset of generalized clonus bioworld.com |
This table summarizes the broad anti-seizure activity of this compound observed in various preclinical models.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2035818-24-5 |
|---|---|
Molecular Formula |
C15H19F2N3O |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |
InChI Key |
KGOOOHQKLRUVSF-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Canonical SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Bexicaserin
Advanced Synthetic Methodologies for Bexicaserin Production
The production of this compound involves sophisticated synthetic strategies to construct its unique 6,5,7-tricyclic benzodiazepine (B76468) framework and to ensure the correct stereochemistry, which is vital for its biological activity.
Multi-Step Synthesis Pathways for the Tricyclic Benzodiazepine Scaffold
The synthesis of the core tricyclic benzodiazepine scaffold of this compound is a multi-step process that often begins with commercially available building blocks to ensure efficiency and scalability. nih.gov A common starting material is methyl indoline-4-carboxylate. nih.govacs.org
One reported pathway involves the following key steps:
Alkylation: Methyl 3-methylindoline-4-carboxylate is heated with 2-bromoethanamine hydrobromide to introduce an aminoethyl side chain. newdrugapprovals.org
Pictet-Spengler Cyclization: The resulting intermediate undergoes a Pictet-Spengler cyclization, which forms the seven-membered diazepine (B8756704) ring. This is a crucial step in creating the tricyclic system. acs.org
Protection: The secondary amine in the newly formed ring is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. acs.org
Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, providing a key intermediate for further modification. acs.org
Amide Formation: The carboxylic acid is then coupled with the desired amine, in the case of this compound, 2,2-difluoroethylamine. newdrugapprovals.org
Deprotection: Finally, the protecting group is removed to yield the final compound. acs.orgnewdrugapprovals.org
An alternative approach starts with the formylation or acylation of methylindole-4-carboxylate, followed by reduction to the corresponding 3-alkyl indoline. nih.gov This method also provides access to various analogs for structure-activity relationship studies.
Strategies for Enantioselective Synthesis of this compound
This compound possesses a chiral center at the 7-position of its tricyclic structure, and the (R)-enantiomer is the biologically active form. who.intnih.gov Therefore, enantioselective synthesis is critical. While specific details of the enantioselective synthesis of this compound are proprietary, general strategies for achieving enantioselectivity in similar structures often involve:
Chiral auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a stereoselective reaction, and is then removed.
Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.
Chiral resolution: A racemic mixture can be separated into its individual enantiomers, for example, by using chiral chromatography.
For related compounds, such as the anti-obesity drug lorcaserin (B1675133), an enantioselective synthesis has been described using hydrolytic kinetic resolution of a styrene (B11656) oxide derivative as the key chirality-inducing step. rsc.org Similar principles could be applied to the synthesis of this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
To make the synthesis of this compound viable for large-scale production, optimization of reaction conditions is essential. This includes:
Solvent and Reagent Selection: Choosing the appropriate solvents and reagents can significantly impact reaction times and yields. For instance, the formylation of methyl lH-indole-4-carboxylate is carried out in dichloromethane (B109758) (DCM) with oxalyl dichloride and N,N-dimethylformamide (DMF). newdrugapprovals.org
Temperature Control: Many steps in the synthesis require precise temperature control. For example, the initial formylation reaction is cooled in an ice-water bath. newdrugapprovals.org
Purification Techniques: Efficient purification methods, such as silica (B1680970) gel column chromatography and semi-preparative HPLC, are used to isolate the desired products with high purity. newdrugapprovals.org
Process Scalability: The choice of starting materials, like the commercially available methyl indoline-4-carboxylate, facilitates larger-scale synthesis. nih.govacs.org
Precursor Chemistry and Intermediate Compound Characterization in this compound Synthesis
The synthesis of this compound relies on a series of well-characterized precursor and intermediate compounds. Key precursors include:
Methyl lH-indole-4-carboxylate: This is a common starting material. newdrugapprovals.org
Methyl 3-formyl-lH-indole-4-carboxylate: An intermediate formed by the formylation of the indole (B1671886). newdrugapprovals.org
Methyl 3-methylindoline-4-carboxylate: A reduced form of the indole precursor. newdrugapprovals.org
Carboxylic acid intermediate (11): This is a common precursor to the final target compounds, formed after the Pictet-Spengler cyclization and hydrolysis. acs.org
These intermediates are characterized using various analytical techniques, including:
Liquid Chromatography-Mass Spectrometry (LCMS): To determine the mass-to-charge ratio of the compounds. newdrugapprovals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecules. newdrugapprovals.org
For example, the intermediate methyl 3-methylindoline-4-carboxylate has been characterized by its Ή NMR spectrum. newdrugapprovals.org
Design Principles Guiding the Molecular Architecture of this compound
The molecular architecture of this compound was rationally designed to achieve high selectivity for the 5-HT2C receptor, thereby minimizing off-target effects. nih.govwikipedia.org Key design principles include:
Tricyclic Scaffold: The 6,5,7-tricyclic benzodiazepine scaffold was identified as a promising framework for 5-HT2 receptor agonists. nih.govresearchgate.net
Secondary Amide Substituent: The introduction of a secondary amide group at the 8-position of the diazepine ring was a critical modification. nih.govacs.org This change was found to abolish functional agonist activity at the 5-HT2A and 5-HT2B receptors, leading to unprecedented selectivity for the 5-HT2C receptor. nih.govacs.org
7-Position Substitution: The addition of a small alkyl group, specifically a methyl group, at the 7-position was found to be well-tolerated and contributed to good potency. nih.gov
Hydrophilic Substituents: To improve pharmacokinetic properties, such as reducing renal clearance and extending the in-vivo half-life, more hydrophilic substituents were investigated. nih.govacs.org This led to the selection of the N-(2,2-difluoroethyl)carboxamide group in this compound. newdrugapprovals.org
Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Elucidation
To understand the structure-activity relationships (SAR) of the tricyclic benzodiazepine scaffold, a series of analogs were synthesized and evaluated. nih.govacs.org This systematic approach allowed researchers to identify the key structural features responsible for potency and selectivity.
Key findings from SAR studies include:
Amide Substitution: Primary amides were less active than secondary amides, and tertiary amides were largely inactive as 5-HT2C receptor agonists. acs.org
Alkyl Groups on the Amide: The nature of the alkyl group on the secondary amide influenced potency and pharmacokinetic properties. acs.org
7-Position Substituents: Small alkyl groups at the 7-position were tolerated and could enhance potency. nih.gov
These studies led to the identification of (+)-19m, later named this compound, as a clinical candidate with excellent oral bioavailability, good central nervous system penetration, and high selectivity for the 5-HT2C receptor. nih.govacs.org
Molecular Pharmacology and Receptor Interaction Profiles of Bexicaserin
Quantification of 5-HT2C Receptor Binding Affinity and Selectivity of Bexicaserin
The therapeutic potential of this compound is intrinsically linked to its precise interaction with the 5-HT2C receptor, coupled with a notable lack of affinity for other related receptor subtypes. This selectivity is a key design feature aimed at optimizing its pharmacological effects.
Comparative Radioligand Binding Assays for 5-HT2 Receptor Subtypes
Radioligand binding assays are a cornerstone in characterizing the affinity of a compound for its target receptor. In these assays, a radioactively labeled ligand is used to quantify the binding of an unlabeled drug, such as this compound, to the receptor. Studies have demonstrated that this compound exhibits a high binding affinity for the human 5-HT2C receptor. The reported binding affinity (Ki) for this compound at the 5-HT2C receptor is approximately 13 nM to 44 nM. medchemexpress.commedkoo.com This high affinity underscores the potent interaction of this compound with its intended molecular target.
Interactive Data Table: this compound Binding Affinity for 5-HT2C Receptor
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound | Human 5-HT2C | ~13 nM - 44 nM |
Assessment of Negligible Affinity for 5-HT2A and 5-HT2B Receptors
A critical aspect of this compound's pharmacological profile is its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is significant because activation of 5-HT2A and 5-HT2B receptors is associated with undesirable side effects. Research has consistently shown that this compound has a negligible affinity for both 5-HT2A and 5-HT2B receptors. patsnap.comwikipedia.org
Quantitative analysis reveals a selectivity of over 100-fold for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. medkoo.com Some studies have reported an even greater selectivity, exceeding 227-fold. aesnet.org This pronounced selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate. patsnap.com The introduction of a secondary amide substituent into its chemical scaffold is a key structural feature contributing to this unprecedented selectivity in both functional and binding assays. nih.govacs.org
Interactive Data Table: Selectivity of this compound for 5-HT2 Receptor Subtypes
| Compound | Selectivity for 5-HT2C vs. 5-HT2A/5-HT2B |
|---|---|
| This compound | >100-fold to >227-fold |
Characterization of this compound as a 5-HT2C Receptor Superagonist
Beyond its high binding affinity and selectivity, this compound is distinguished by its functional activity at the 5-HT2C receptor, where it acts as a superagonist.
Functional Efficacy Studies Beyond Endogenous Agonist Response
A superagonist is a compound that is capable of producing a maximal response that is greater than the endogenous agonist for the target receptor. Functional efficacy studies have demonstrated that the maximal activity of this compound at the 5-HT2C receptor exceeds that induced by the endogenous ligand, serotonin (B10506) (5-HT). nih.govacs.org
Dynamic mass redistribution (DMR) assays, which measure the cellular response upon receptor activation, have shown that this compound induces a maximal cellular response in cells expressing the human 5-HT2C receptor that is greater than the response elicited by serotonin. medchemexpress.com This superagonist activity has also been observed in inositol (B14025) phosphate (B84403) (IP) accumulation assays performed in primary rat choroid plexus epithelial cells, a cell type known to have high levels of endogenous 5-HT2C receptors. aesnet.org
Signal Transduction Pathway Activation via 5-HT2C Receptor by this compound (in vitro)
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C.
Upon activation by an agonist, the 5-HT2C receptor stimulates phospholipase C (PLC). wikipedia.orgwikiwand.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). jax.org IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C.
Functional assays, such as inositol triphosphate (IP3) functional assays, have been instrumental in demonstrating the selective agonist activity of compounds at the 5-HT2C receptor. acs.org Studies on this compound and its analogs have utilized such assays to confirm their functional selectivity. For instance, an early lead compound in the development of this compound was shown to be a moderately potent 5-HT2CR agonist with high selectivity in IP3 functional assays. acs.org The superagonist activity of this compound, observed in inositol phosphate accumulation assays, provides direct evidence of its robust activation of the PLC signaling pathway downstream of the 5-HT2C receptor. aesnet.org
Phospholipase A2 (PLA2) Pathway Engagement
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the engagement of Phospholipase A2 (PLA2). This enzyme family plays a crucial role in hydrolyzing phospholipids (B1166683) to produce free fatty acids, such as arachidonic acid, and lysophospholipids. mdpi.comnih.govnih.gov These products are precursors for various signaling molecules. The activation of PLA2 is a downstream effect of the Gq/11 protein pathway, which is the primary signaling mechanism of the 5-HT2C receptor. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) can, in turn, modulate the activity of PLA2. nih.gov
Extracellular Signal-Regulated Kinase (ERK) Activation
The activation of the 5-HT2C receptor by an agonist like this compound also leads to the phosphorylation and activation of the Extracellular Signal-Regulated Kinase (ERK), which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. medchemexpress.comnih.gov The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes. nih.gov The activation of this pathway is a downstream consequence of the initial G-protein-mediated signaling. The signal transduction from the activated 5-HT2C receptor to the ERK pathway can occur through various mechanisms, often involving protein kinase C (PKC) and other signaling intermediates. nih.govnih.gov
Dynamic Mass Redistribution (DMR) Assays in Cellular Systems
Dynamic Mass Redistribution (DMR) is a label-free technology used to monitor the integrated cellular response upon receptor activation. nih.gov In DMR assays performed in HEK293 cells expressing the human 5-HT2C receptor, this compound induced a maximal cellular response. medchemexpress.commedchemexpress.com Notably, the response elicited by this compound surpassed that of the endogenous agonist, serotonin, identifying this compound as a "superagonist". medchemexpress.comsec.gov This superagonist activity suggests that this compound is capable of producing a greater maximal response than the natural ligand at the 5-HT2C receptor. sec.gov
Molecular Mechanisms of this compound-Mediated Receptor Activation
Ligand-Receptor Docking and Conformational Changes
The activation of the 5-HT2C receptor by this compound involves the binding of the ligand to the receptor's orthosteric binding site. This interaction is primarily driven by an ionic bond between the basic nitrogen atom of this compound and the aspartate residue D134 in the third transmembrane domain (TM3) of the receptor. nih.gov Upon binding, the ligand induces conformational changes in the receptor. These changes involve an outward tilt of the intracellular end of transmembrane helix VI and an inward shift of helix III, which are characteristic of an active receptor state. nih.gov The remarkable selectivity of this compound for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is thought to be influenced by two key factors. First, the presence of an alanine (B10760859) residue (A113) in the second transmembrane domain (TM2) of the 5-HT2C receptor, which is a threonine in the 5-HT2A and 5-HT2B receptors, may favor the binding of this compound. nih.gov Second, the polar amide group of this compound may have favorable interactions with the less conserved extracellular loop 2 of the 5-HT2C receptor. nih.gov
Allosteric Modulation Considerations for 5-HT2C Receptor Activation
While this compound itself is an orthosteric agonist, the concept of allosteric modulation is relevant to the 5-HT2C receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov Positive allosteric modulators (PAMs) can enhance the effect of the orthosteric agonist, potentially offering a more nuanced and safer therapeutic approach. nih.govresearchgate.net While there is no direct evidence to suggest that this compound acts as an allosteric modulator, the existence of allosteric binding sites on the 5-HT2C receptor opens up possibilities for future drug development and combination therapies. nih.govmedchemexpress.commedchemexpress.com
Comparative Pharmacological Profiling of this compound with Other 5-HT2C Receptor Agonists (e.g., Lorcaserin (B1675133), Fenfluramine)
This compound distinguishes itself from other 5-HT2C receptor agonists like lorcaserin and fenfluramine (B1217885) through its high selectivity and superagonist activity. aesnet.orgsec.govnih.gov
Selectivity:
This compound: Exhibits high selectivity for the 5-HT2C receptor with over 227-fold greater affinity compared to the 5-HT2A and 5-HT2B receptors. aesnet.org It shows no significant activity at other molecular targets. aesnet.org
Lorcaserin: While selective for the 5-HT2C receptor, it was designed to have minimal activity at the 5-HT2A and 5-HT2B receptors. researchgate.netresearchgate.net
Fenfluramine: Acts as a non-selective serotonin-releasing agent and also has agonist activity at 5-HT2C and 5-HT1D receptors. researchgate.netinformahealthcare.com Its lack of selectivity, particularly its action on the 5-HT2B receptor, has been associated with cardiac valvulopathy. wikipedia.org
Activity:
This compound: Is a superagonist, meaning it produces a greater maximal response at the 5-HT2C receptor than the endogenous agonist, serotonin. medchemexpress.comsec.gov
Lorcaserin: Is a selective 5-HT2C receptor agonist. researchgate.netresearchgate.net
Fenfluramine: Its antiseizure effects are believed to be mediated, at least in part, by its activity at 5-HT2C receptors. researchgate.netinformahealthcare.com
The high selectivity of this compound for the 5-HT2C receptor is a key differentiating feature that may translate into a more favorable safety profile compared to less selective agents. aesnet.orginformahealthcare.com
Interactive Data Table: Comparative Pharmacology of 5-HT2C Agonists
| Compound | Primary Mechanism of Action | Receptor Selectivity | Known Activity Profile |
|---|---|---|---|
| This compound | Selective 5-HT2C Receptor Agonist | High selectivity for 5-HT2C over 5-HT2A and 5-HT2B. aesnet.org | Superagonist at the 5-HT2C receptor. medchemexpress.comsec.gov |
| Lorcaserin | Selective 5-HT2C Receptor Agonist | Selective for 5-HT2C with low affinity for 5-HT2A and 5-HT2B. researchgate.net | Agonist at the 5-HT2C receptor. researchgate.netresearchgate.net |
| Fenfluramine | Serotonin Releasing Agent/Agonist | Non-selective, acts on multiple serotonin receptors including 5-HT2C, 5-HT1D, and interacts with σ1-receptors. researchgate.netinformahealthcare.com | Agonist at 5-HT2C receptors. researchgate.netinformahealthcare.com |
Structure Activity Relationship Sar Studies of Bexicaserin and Its Analogues
Identification of Key Pharmacophoric Features for 5-HT2C Receptor Selectivity
The journey to identify bexicaserin began with a 6,5,7-tricyclic benzodiazepine (B76468) scaffold. nih.govacs.orgnih.gov A pivotal discovery in achieving unprecedented selectivity for the 5-HT2C receptor was the introduction of a secondary amide substituent into this core structure. nih.govacs.orgnih.gov This specific chemical feature proved to be a critical pharmacophoric element.
Pharmacophore models for 5-HT2C agonists generally consist of four key features: an aromatic ring, two hydrophobic regions, and a positive ionizable feature. wikipedia.org In the case of this compound and its analogues, the tricyclic core and various substituents satisfy these requirements. However, the secondary amide at the 8-position of the diazepine (B8756704) ring system was instrumental in eliminating functional agonist activity at the related 5-HT2A and 5-HT2B receptors, a crucial step in avoiding off-target effects. nih.gov For instance, the primary amide analogue (7a) was significantly less active, and the dimethyl amide version (7c) was essentially devoid of 5-HT2C agonist activity, highlighting the specific importance of the secondary amide for both activity and selectivity. nih.gov
Impact of Chemical Substitutions on Receptor Binding and Functional Activity
Systematic modifications of the this compound scaffold allowed researchers to map how different chemical groups affect receptor binding affinity, functional potency, and selectivity.
The nature of the substituents on the core scaffold had a profound impact on agonist potency at the 5-HT2C receptor.
7-Position Alkyl Substituent: Researchers also explored substitutions at the 7-position of the core scaffold to balance potency, selectivity, and pharmacokinetic properties. nih.gov For example, the difluoroethyl analogue ((±)-19h) showed comparable 5-HT2C potency to a reference compound but had poorer selectivity against the 5-HT2B receptor. nih.gov The 7-ethyl analogue ((±)-19i) proved to be a somewhat weaker 5-HT2C agonist. nih.gov
The following table summarizes the effects of various substitutions on 5-HT2C receptor activity for selected analogues.
| Compound | 8-Position Substituent | 7-Position Substituent | 5-HT2C EC50 (nM) | 5-HT2A (% Emax) | 5-HT2B (% Emax) |
| 7a | -C(O)NH2 | H | 2100 | 0 | 0 |
| 7b | -C(O)NHCH3 | H | 44 | 0 | 0 |
| 7c | -C(O)N(CH3)2 | H | >10000 | 0 | 0 |
| 7l | -C(O)NH(CH2)3OCH3 | H | 11 | 0 | 0 |
| (±)-19h | -C(O)NHCH2CF2H | CHF2 | 19 | 0 | 0 |
| (±)-19i | -C(O)NHCH2CF2H | CH2CH3 | 48 | 0 | 0 |
| (+)-19m (this compound) | -C(O)NHCH2CF2H | CH3 | 11 | 0 | 0 |
Data sourced from Ren et al., Journal of Medicinal Chemistry, 2025. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the pharmacological profile of chiral drugs. ankara.edu.tr this compound is a single enantiomer, specifically the R-isomer, designated as (+)-19m. nih.govresearchgate.net The decision to pursue this specific stereoisomer was based on early hypotheses related to the known stereochemistry of vabicaserin, a similar compound. nih.govresearchgate.net This hypothesis was later confirmed through an X-ray crystal structure determination of this compound. nih.gov The distinct spatial arrangement of the methyl group in the R-configuration is critical for its potent and selective interaction with the 5-HT2C receptor binding pocket. This underscores that the specific 3D shape of the molecule is a key determinant of its biological activity.
Rational Design Strategies for Enhanced Selectivity and Potency
The development of this compound is a prime example of rational drug design. The primary strategy was to improve upon earlier, less selective 5-HT2C agonists like lorcaserin (B1675133), which was withdrawn from the market for reasons unrelated to receptor selectivity. nih.govwikipedia.org The key challenge was to achieve high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes to minimize the risk of potential side effects. wikipedia.org
The design process involved a multi-step approach:
Scaffold Selection: Starting with a known 6,5,7-tricyclic benzodiazepine scaffold. nih.gov
Selectivity Enhancement: Introducing a secondary amide at the 8-position, a modification that dramatically and unexpectedly abolished agonism at 5-HT2A and 5-HT2B receptors while maintaining or improving 5-HT2C potency. nih.govacs.orgnih.gov
Potency and Pharmacokinetic Optimization: Fine-tuning the substituents on both the amide chain (at the 8-position) and the core scaffold (at the 7-position). nih.gov This was a balancing act to enhance potency without sacrificing the hard-won selectivity and to improve drug-like properties, such as reducing renal clearance to achieve a more desirable in vivo half-life. nih.govnih.govpatsnap.com
This systematic, hypothesis-driven approach led to the identification of (+)-19m (this compound), which demonstrated excellent selectivity (>227-fold over 5-HT2A and 5-HT2B receptors), potent in vivo activity, and a favorable pharmacokinetic profile. nih.govaesnet.org
Computational Chemistry Approaches in SAR Elucidation for this compound Analogues
Computational chemistry plays a vital role in modern drug discovery by providing insights into how a molecule interacts with its target receptor, thereby guiding SAR studies. For 5-HT2C receptor agonists, computational approaches such as pharmacophore modeling and molecular docking have been instrumental. nih.govresearchgate.net
Pharmacophore models are generated using specialized software (e.g., the PHASE module of the Schrodinger suite) to define the essential 3D arrangement of chemical features required for biological activity. nih.gov These models serve as templates for designing new molecules or for virtual screening of compound libraries to identify potential new hits. nih.govresearchgate.net
Furthermore, molecular docking studies have been used to visualize how this compound analogues fit into the binding pocket of the 5-HT2C receptor. researchgate.net By using the crystal structure of the receptor (e.g., PDB ID: 6BQG), researchers can model the interactions between the ligand and key amino acid residues. researchgate.net These simulations help explain why certain substitutions enhance potency while others are detrimental, providing a structural basis for the observed SAR and enabling a more rational design of next-generation compounds. researchgate.net
Preclinical Pharmacokinetics and Metabolism Investigations of Bexicaserin
Absorption and Distribution Studies in Non-Human Biological Systems
Preclinical studies have demonstrated that bexicaserin is rapidly absorbed following oral administration in animal models. tandfonline.com Investigations in rats revealed good oral bioavailability and effective partitioning into the central nervous system (CNS). acs.org An overlay of plasma and cerebrospinal fluid (CSF) curves in preclinical models showed similar absorption, distribution, and elimination phases, with a strong correlation between pharmacokinetic parameters in both matrices. informahealthcare.com This suggests efficient transport across the blood-brain barrier. Furthermore, this compound exhibited a low protein binding profile in these models. informahealthcare.com
Preclinical seizure models have underscored the broad-spectrum antiseizure potential of this compound. larvol.com The compound has shown efficacy in various animal models, including zebrafish with genetic mutations mimicking Dravet syndrome, as well as zebrafish and mouse models where seizures were induced chemically. acs.orgnih.gov These findings suggest that this compound can mitigate seizure activity arising from diverse underlying causes, such as genetic mutations in neuronal sodium channels, diminished GABAergic signaling, and excessive glutamatergic excitation. larvol.comnih.gov
Metabolic Pathways and Metabolite Identification of this compound (in vitro and in vivo in animal models)
The metabolism of this compound has been primarily characterized by glucuronidation and oxidative pathways, leading to the formation of pharmacologically inactive metabolites. nih.gov
Role of UDP-Glucuronosyltransferase (UGT) in this compound Metabolism
The primary metabolic pathway for this compound is through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.comaesnet.org This is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. nih.gov Studies have confirmed that this compound undergoes extensive metabolism via this pathway. informahealthcare.com The involvement of multiple UGT enzymes in the metabolism of similar compounds suggests a low likelihood of significant drug-drug interactions resulting from the inhibition of a single UGT isoform. nih.gov
Excretion Mechanisms of this compound and its Metabolites in Preclinical Models
Following metabolism, this compound and its metabolites are eliminated from the body. Preclinical data indicates that only a small fraction of the administered dose, approximately 5% to 7%, is excreted as the unchanged drug in the urine. informahealthcare.comnih.gov This low percentage of urinary excretion of the parent compound is consistent with extensive metabolism prior to elimination. The primary route of excretion for the metabolites is expected to be through both urine and feces, a common pathway for glucuronidated and oxidized compounds. msdvetmanual.com
Investigation of Cytochrome P450 (CYP) and Transporter Interactions of this compound (in vitro and non-human in vivo)
In vitro studies have been conducted to evaluate the potential for this compound to interact with cytochrome P450 (CYP) enzymes and various drug transporters. aesnet.org These investigations are crucial for predicting potential drug-drug interactions.
Assessment of CYP Enzyme Substrate Potential (e.g., CYP3A4, CYP2D6)
In vitro data have indicated that this compound has a low potential to be a "victim" of drug-drug interactions involving CYP enzymes. aesnet.org Specifically, studies have shown that this compound is not a substrate for the major drug-metabolizing enzymes CYP3A4 and CYP2D6. informahealthcare.com Furthermore, in vitro data suggest that metabolism via CYP2C9 and CYP2C19 are also unlikely pathways for this compound. informahealthcare.com This low victim potential indicates that co-administered drugs that inhibit these CYP enzymes are unlikely to significantly affect the plasma concentrations of this compound. aesnet.org
Interactive Data Table: this compound Preclinical CYP and Transporter Interaction Profile
| Enzyme/Transporter | Substrate Potential | Interaction Finding | Reference |
| CYP3A4 | No | This compound is not a substrate. | informahealthcare.com |
| CYP2D6 | No | This compound is not a substrate. | informahealthcare.com |
| CYP2C19 | Unlikely | In vitro data suggest this is not a likely metabolic pathway. | informahealthcare.com |
| CYP2C9 | Unlikely | In vitro data suggest this is not a likely metabolic pathway. | informahealthcare.com |
| P-glycoprotein (P-gp) | No | This compound is not a substrate. | informahealthcare.com |
Evaluation of P-glycoprotein (P-gp) Efflux Potential
This compound has been evaluated for its potential as a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the brain penetration of various substances. In vitro studies using P-gp-expressing LLCPK2 cells, a porcine kidney epithelial cell line, were conducted to determine the permeability of this compound and related analogues. These studies measured the apical to basal permeability, which indicates the extent to which a compound can cross a cell barrier. The results demonstrated that this compound has moderate to high permeability in this in vitro model. nih.gov
Further investigations into the potential for P-gp-mediated interactions were carried out in a clinical setting. An open-label study involving healthy volunteers assessed the pharmacokinetic profile of this compound when co-administered with quinidine, a known P-gp inhibitor. informahealthcare.com The findings from this study indicated a low likelihood of this compound being significantly affected by P-gp efflux mechanisms. informahealthcare.com
Additionally, a clinical study utilizing a cocktail approach to evaluate drug-drug interactions assessed this compound's potential to act as a perpetrator of interactions with various transporters, including the efflux transporter Breast Cancer Resistance Protein (BCRP). The pharmacokinetic data from this study showed a lack of a significant drug interaction between this compound and the probe substrate for BCRP. aesnet.org
| Compound | Apical to Basal Permeability (10-6 cm/s) |
|---|---|
| This compound ((+)-19m) | 15 |
Data derived from in vitro studies in P-gp-expressing LLCPK2 cells. nih.gov
Renal and Hepatic Transporter Interactions (e.g., OAT, OCT, MATE)
The potential for this compound to interact with key renal and hepatic transporters has been investigated in clinical studies to assess its drug-drug interaction profile as a perpetrator drug. A study in healthy volunteers used a cocktail of probe substrates to examine the effect of this compound on various transporters. aesnet.org
The results indicated a lack of significant interaction with several important transporters. Specifically, the pharmacokinetic data showed no evidence of drug interactions with the hepatic transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and Organic Anion Transporting Polypeptide 1B3 (OATP1B3). aesnet.org
Another clinical study investigated this compound's disposition and its potential to be affected by renal transport inhibitors. informahealthcare.com Healthy volunteers were administered this compound in the presence of cimetidine, an inhibitor of renal transport. The results supported a low probability of this compound's pharmacokinetics being altered by inhibitors of renal transporters. informahealthcare.com
| Transporter Type | Specific Transporters Evaluated | Interaction Finding | Reference |
|---|---|---|---|
| Hepatic | OATP1B1, OATP1B3 | No significant interaction observed. | aesnet.org |
| BCRP | No significant interaction observed. | aesnet.org | |
| Renal | OCT1, OCT2, MATE1, MATE2-K | No significant interaction observed. | aesnet.org |
| OAT1, OAT3 | Data suggested a weak interaction. | aesnet.org |
Mechanistic Investigations in Preclinical Models of Neuronal Excitability
Cellular and Subcellular Mechanisms of 5-HT2C Receptor Activation by Bexicaserin
This compound was designed to be highly selective for the 5-HT2C receptor, with no detectable activity at the 5-HT2A and 5-HT2B receptor subtypes. longboardpharma.com This selectivity is a key feature, as it may avoid off-target effects associated with non-selective serotonergic agents. prnewswire.com The primary mechanism of this compound involves the activation of 5-HT2C receptors, which are widely distributed in the brain and play a role in regulating mood, appetite, and motor behavior. patsnap.com The activation of these receptors by this compound is believed to initiate a cascade of downstream cellular events that ultimately dampen neuronal hyperexcitability. informahealthcare.comneurologylive.com
The principal mechanism through which this compound is thought to exert its antiseizure effects is the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. longboardpharma.compatsnap.com By acting as a 5-HT2C receptor superagonist, this compound is designed to modulate GABAergic neurotransmission, thereby enhancing the inhibitory tone that counterbalances neuronal excitation. informahealthcare.comnih.gov An imbalance where excitation outweighs inhibition can lead to the hypersynchronous neuronal firing characteristic of seizures. patsnap.com The regulation of the GABA system by this compound helps to restore this balance and reduce the likelihood of seizure generation. longboardpharma.compatsnap.com
The downstream effect of modulating GABAergic neurotransmission is the suppression of central hyperexcitability. longboardpharma.cominformahealthcare.comneurologylive.com Seizures are a manifestation of excessive and abnormal neuronal activity; by enhancing GABA-mediated inhibition, this compound effectively suppresses the central hyperexcitability that is a hallmark of seizure disorders. longboardpharma.cominformahealthcare.com This approach targets a core pathophysiological mechanism in many forms of epilepsy, aiming to reduce the frequency and severity of seizures by stabilizing neuronal activity. nih.gov
In vitro Electrophysiological Studies on this compound Effects
Information from available preclinical literature does not provide specific details on in vitro electrophysiological studies, such as patch-clamp analyses, that would delineate the direct effects of this compound on neuronal currents and membrane properties.
Pharmacodynamic Responses in Preclinical Animal Models of Neurological Activity
Preclinical studies in various animal models have demonstrated the efficacy of this compound in reducing seizure activity, providing proof-of-concept for its utility across a range of seizure etiologies. informahealthcare.com These models are crucial for understanding the in vivo effects of the compound on neuronal network excitability and seizure propagation.
This compound has shown significant and robust antiseizure activity across multiple preclinical models of epilepsy. informahealthcare.com In zebrafish models, which allow for high-throughput screening and detailed observation of brain activity, this compound demonstrated substantial efficacy. In a Dravet syndrome model (scn1lab-/- zebrafish), the compound reduced the frequency of epileptiform events by 84% and their mean cumulative duration by 85%. informahealthcare.com Furthermore, in a zebrafish model of temporal lobe epilepsy induced by kainic acid, this compound treatment led to an 82.4% decrease in brain seizure activity. informahealthcare.com
Studies in rodent models have further corroborated these findings. In a mouse model where seizures are induced by the intravenous infusion of pentylenetetrazol (PTZ), administration of this compound resulted in a dose-dependent delay in the onset of both the first myoclonic twitch and generalized clonus. informahealthcare.com Additionally, in an audiogenic seizure model used to study Sudden Unexpected Death in Epilepsy (SUDEP), this compound significantly reduced both seizures and respiratory arrest, a key correlate of SUDEP. prnewswire.comlarvol.com
| Animal Model | Seizure Type/Inducer | Key Finding | Quantitative Result |
|---|---|---|---|
| Zebrafish (scn1lab-/-) | Dravet Syndrome Model | Reduction in epileptiform events | 84% reduction in frequency; 85% reduction in duration informahealthcare.com |
| Zebrafish | Temporal Lobe Epilepsy (Kainic Acid) | Reduction in brain seizure activity | 82.4% decrease informahealthcare.com |
| Mouse | Generalized Seizures (IV Pentylenetetrazol) | Delayed seizure onset | Dose-dependent prolongation of time to myoclonic twitch and generalized clonus informahealthcare.com |
| Mouse | Audiogenic Seizures (SUDEP Model) | Reduction of seizures and respiratory arrest | Significant reduction observed prnewswire.comlarvol.com |
Evaluation in Specific Genetic and Induced Animal Models of Hyperexcitability
This compound has demonstrated broad antiepileptic activity across a range of preclinical seizure models, indicating its potential to address seizures stemming from diverse underlying causes, including genetic mutations, reduced GABAergic signaling, and excessive glutamatergic excitation. longboardpharma.comnih.gov Preclinical investigations in various animal models have been crucial in elucidating the therapeutic potential of this compound in modulating neuronal network excitability. informahealthcare.com
One of the key genetic models used to evaluate this compound is the scn1lab-/- zebrafish model of Dravet syndrome. longboardpharma.cominformahealthcare.com In this model, this compound treatment resulted in a significant reduction in seizure activity. Specifically, it decreased the frequency of epileptiform events by 84% and the mean cumulative duration of these events by 85%. informahealthcare.com
In addition to genetic models, this compound has been assessed in several induced models of hyperexcitability. In a zebrafish model where seizures were induced by ethylketopentenoate, which reduces GABAergic activity, this compound treatment led to an average reduction of 69.1% in brain seizure activity. longboardpharma.cominformahealthcare.com Furthermore, in a zebrafish model of temporal lobe epilepsy induced by kainic acid, which causes excess glutamatergic activity, this compound treatment resulted in an 82.4% decrease in brain seizure activity. informahealthcare.com
Studies in rodent models have further substantiated these findings. In the intravenous pentylenetetrazol (PTZ) infusion model in mice, this compound was evaluated for its effect on the seizure threshold. longboardpharma.com Another murine model utilizing intrahippocampal kainic acid (IHK) infusion, which causes spontaneous hippocampal paroxysmal discharges, was used to assess the ability of this compound to reduce the occurrence of these discharges. longboardpharma.com
Preclinical data has also been presented from an audiogenic seizure model in DBA/1 mice, which is a model for Sudden Unexpected Death in Epilepsy (SUDEP). neurologylive.comaesnet.orgmedpath.com In these mice, this compound treatment dose-dependently decreased the incidence of all seizure types and prevented respiratory arrest. aesnet.org It also increased the latency to the onset of seizures and respiratory arrest. aesnet.org Additionally, there is preclinical evidence suggesting that this compound has an impact on absence seizures, as studied in the GAERS (Genetic Absence Epilepsy Rats from Strasbourg) model. lundbeck.com
These preclinical studies, spanning various animal models with different mechanisms of seizure induction, collectively support the potential of this compound as a broad-spectrum antiseizure medication. informahealthcare.comnih.gov The consistent efficacy across models of genetic defects, GABAergic inhibition, and glutamatergic excitation highlights its robust mechanism of action in suppressing central hyperexcitability. longboardpharma.cominformahealthcare.compatsnap.com
Table of Research Findings in Preclinical Models
| Animal Model | Type | Key Findings |
|---|---|---|
| scn1lab-/- Zebrafish | Genetic (Dravet Syndrome) | 84% reduction in the frequency of epileptiform events; 85% reduction in the mean cumulative duration of epileptiform events. informahealthcare.com |
| Ethylketopentenoate (EKP) Zebrafish | Induced (Reduced GABAergic activity) | 69.1% average reduction in brain seizure activity. longboardpharma.cominformahealthcare.com |
| Kainic Acid (KA) Zebrafish | Induced (Excess glutamatergic activity) | 82.4% decrease in brain seizure activity. informahealthcare.com |
| Intravenous Pentylenetetrazol (PTZ) Mice | Induced (Seizure threshold) | Evaluated for its ability to alter the seizure induction threshold. longboardpharma.com |
| Intrahippocampal Kainic Acid (IHK) Mice | Induced (Spontaneous discharges) | Assessed for its ability to reduce the incidence of spontaneous hippocampal paroxysmal discharges. longboardpharma.com |
| Audiogenic Seizure DBA/1 Mice | Induced (SUDEP model) | Dose-dependently decreased incidence of all seizure types and prevented respiratory arrest; increased latency to seizures and respiratory arrest. aesnet.org |
| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Genetic (Absence Epilepsy) | Preclinical data indicates an impact on absence seizures. lundbeck.com |
Analytical Methodologies for Bexicaserin and Metabolite Quantification in Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Validated LC-MS/MS methods are crucial for the reliable determination of Bexicaserin and its metabolites in biological samples. nih.govmdpi.com These methods are developed and validated in accordance with guidelines from regulatory authorities like the US Food and Drug Administration (FDA). nih.govmdpi.com
A highly sensitive triple quadrupole LC-MS/MS method has been developed and fully validated for the quantification of this compound in human plasma and urine. nih.gov This method is instrumental in supporting pharmacokinetic assessments in clinical studies. nih.govnih.gov The validation process encompasses a comprehensive evaluation of selectivity, sensitivity, carry-over, linearity, accuracy, precision, extraction recovery, and matrix effects. nih.gov
The established calibration curve for this compound in plasma ranges from 0.1 to 100 ng/mL, and in urine, it ranges from 1.0 to 1000 ng/mL. nih.govresearchgate.net The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL in plasma and 1.0 ng/mL in urine. nih.gov Stability studies have demonstrated that this compound is stable in plasma and urine under various conditions, including benchtop storage for 24 hours, in an autosampler for over 54 hours, through five freeze-thaw cycles, and during long-term storage at -20°C and -80°C for more than 368 days. nih.govnih.gov
Table 1: this compound LC-MS/MS Method Validation Parameters in Plasma and Urine
| Parameter | Plasma | Urine |
|---|---|---|
| Calibration Curve Range | 0.1 - 100 ng/mL | 1.0 - 1000 ng/mL |
| LLOQ | 0.1 ng/mL | 1.0 ng/mL |
| Intra-day Accuracy (%) | 97.0 - 103.0 | 98.0 - 102.0 |
| Inter-day Accuracy (%) | 98.7 - 101.3 | 99.0 - 101.0 |
| Intra-day Precision (%CV) | ≤ 5.8 | ≤ 4.5 |
| Inter-day Precision (%CV) | ≤ 4.9 | ≤ 3.9 |
| Mean Recovery (%) | 98.7 - 104.6 | 75.1 - 89.1 |
Data sourced from Kallem et al. (2025) nih.gov
This compound is metabolized into three primary circulating, yet pharmacologically inactive, metabolites: M9, M12, and M20. researchgate.netnih.gov A sensitive and selective LC-MS/MS-ESI method has been specifically developed for the simultaneous quantification of these three metabolites in human plasma and urine. nih.gov This method is crucial for a comprehensive understanding of the metabolic profile of this compound. researchgate.netnih.gov
The calibration curve ranges for the metabolites in plasma are 0.1 to 100 ng/mL for M9, 0.5 to 500 ng/mL for M12, and 1.0 to 1000 ng/mL for M20. nih.govresearchgate.net In urine, the ranges are 2.0 to 2000 ng/mL for both M9 and M12, and 10 to 10,000 ng/mL for M20. nih.govresearchgate.net Stability of these metabolites has been confirmed for over 23.5 hours on the bench-top, over 69 hours in an autosampler, after five freeze-thaw cycles, and for more than 552 days in long-term storage at -20°C and -80°C. nih.gov
Table 2: Calibration Curve Ranges for this compound Metabolites in Plasma and Urine
| Metabolite | Plasma Range (ng/mL) | Urine Range (ng/mL) |
|---|---|---|
| M9 | 0.1 - 100 | 2.0 - 2000 |
| M12 | 0.5 - 500 | 2.0 - 2000 |
| M20 | 1.0 - 1000 | 10 - 10,000 |
Data sourced from Kallem et al. (2025) nih.govresearchgate.net
Chromatographic Separation Techniques and Optimization for this compound Analysis
Effective chromatographic separation is key to resolving this compound and its metabolites from endogenous components in biological matrices. nih.govnih.gov For this compound analysis, chromatographic separation is typically achieved using a C18 column, such as a Poroshell EC-C18. nih.govnih.gov A gradient elution program with a mobile phase consisting of an aqueous component with additives like formic and trifluoroacetic acid, and an organic component like acetonitrile, is employed to ensure optimal separation and peak shape. nih.gov
For the simultaneous analysis of the metabolites M9, M12, and M20, a different column, such as a HSS T3-C18, is utilized. nih.gov The optimization of the chromatographic conditions is a critical step in method development to ensure the resolution of all analytes and their internal standards without interference. nih.govnih.gov
Sample Preparation Strategies for Complex Biological Matrices
The complexity of biological matrices necessitates efficient sample preparation to remove interfering substances and improve the sensitivity of the analytical method. websiteonline.cnorientjchem.org For the analysis of this compound in plasma and urine, a solid-phase extraction (SPE) method is employed. nih.govnih.gov This technique has been shown to provide high and consistent recovery of the analyte. nih.gov
In the case of the metabolites M9, M12, and M20, a protein precipitation (PP) method is used for sample preparation from small volumes of plasma (25 μL) and urine (50 μL). nih.govresearchgate.net This approach is efficient for high-throughput analysis. mdpi.com The choice of sample preparation technique is guided by the physicochemical properties of the analytes and the nature of the biological matrix. researchgate.net
Ensuring Method Sensitivity, Selectivity, Accuracy, and Precision for Research Applications
The validation of bioanalytical methods rigorously assesses their sensitivity, selectivity, accuracy, and precision to ensure the reliability of the data generated in research applications. nih.govnih.gov
Sensitivity is established by determining the LLOQ, which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Selectivity is demonstrated by the absence of interfering peaks from endogenous matrix components at the retention times of the analyte and its internal standard. nih.gov
Accuracy is evaluated by comparing the measured concentration to the nominal concentration and is expressed as a percentage. nih.gov
Precision measures the degree of scatter between a series of measurements and is expressed as the coefficient of variation (%CV). nih.gov
For both the this compound and its metabolite assays, intra-day and inter-day accuracy and precision were well within the acceptable limits set by regulatory guidelines. nih.govnih.gov The recovery of the analytes from the biological matrix is also assessed to ensure the efficiency of the extraction process. nih.govnih.gov
Computational and Theoretical Studies of Bexicaserin
Molecular Docking and Dynamics Simulations of Bexicaserin with 5-HT2C Receptor
Molecular docking studies were instrumental in elucidating the binding mode of this compound and its analogues within the 5-HT2C receptor. These computational simulations were performed retrospectively to understand the remarkable selectivity afforded by the introduction of a secondary amide into the 6,5,7-tricyclic benzodiazepine (B76468) scaffold of the compound series.
Researchers utilized the crystal structure of the 5-HT2C receptor with a bound ergotamine as a model for the docking analysis. The simulations revealed that the primary binding interaction is driven by an ionic bond between the basic nitrogen atom of the diazepine (B8756704) ring and the aspartate residue D134, located in the third transmembrane domain of the receptor. This interaction is a key anchor point for the ligand within the receptor's binding pocket.
The docking poses also helped to rationalize the unprecedented selectivity of this compound for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. The model suggested that the specific conformation and steric bulk of the secondary amide substituent at the 8-position of the scaffold creates favorable interactions within the 5-HT2C binding pocket while likely causing steric clashes or unfavorable interactions within the binding sites of the 5-HT2A and 5-HT2B receptors.
While detailed molecular dynamics (MD) simulations for this compound have not been extensively published, this technique is commonly used to provide insights into the stability of the protein-ligand complex over time. researchgate.net Such simulations can assess deviations in the binding pose, local protein flexibility, and the persistence of key interactions, like hydrogen bonds, further refining the understanding gained from static docking models. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
While a formal, publicly available Quantitative Structure-Activity Relationship (QSAR) model for the this compound series has not been detailed, the discovery program was heavily guided by the analysis of Structure-Activity Relationships (SAR). The SAR studies were crucial for optimizing the potency and selectivity of the lead compounds.
A key finding from the SAR investigation was the critical role of the amide substituent at the 8-position of the 6,5,7-diazepine ring system. The incorporation of this group was found to completely abolish functional agonist activity at the 5-HT2A and 5-HT2B receptors, a pivotal step in achieving the desired selectivity profile. Further exploration of this substituent revealed clear trends that are foundational to any QSAR model.
The nature of the amide group had a profound impact on 5-HT2C agonist activity:
Secondary amides (like in this compound) demonstrated good 5-HT2C agonist activity.
The primary amide analogue was found to be significantly less active.
The tertiary (dimethyl) amide analogue was essentially devoid of any significant 5-HT2C agonist activity.
These findings highlight a strict structural requirement for a single N-H bond donor at this position for effective receptor activation. This type of detailed SAR data is essential for building predictive QSAR models, which mathematically correlate variations in chemical structure with changes in biological activity. researchgate.netresearchgate.net
| Analogue Type | Substituent | 5-HT2C Agonist Activity | 5-HT2A/2B Agonist Activity |
|---|---|---|---|
| Primary Amide | -CONH2 | Low | Abolished |
| Secondary Amide (e.g., this compound) | -CONH-R | Good | Abolished |
| Tertiary Amide | -CON(CH3)2 | Inactive | Abolished |
In silico Prediction of Pharmacological Profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (preclinical focus)
The development of this compound from an early lead compound was guided by the optimization of its pharmacokinetic profile, a process where in silico ADMET prediction plays a crucial role. acs.orgbiopharmiq.com An early lead compound in the series, while potent, was identified as having an undesirably short in vivo half-life. Computational modeling and a targeted medicinal chemistry strategy were employed to improve this property.
The optimization efforts focused on a targeted reduction in renal clearance. By modifying the structure of the lead compound, researchers were able to develop this compound ((+)-19m), which exhibited a significantly improved pharmacokinetic profile in preclinical studies. acs.orgresearchgate.net This iterative design process, where computational tools predict ADMET properties before a compound is synthesized, is a cornerstone of modern drug discovery. biopharmiq.com
The resulting preclinical profile of this compound demonstrated the success of this approach:
Absorption: Excellent oral bioavailability. researchgate.net
Distribution: Good partitioning into the central nervous system (CNS). researchgate.net
Metabolism: Studies have been conducted on the disposition of this compound to its major metabolites.
Excretion: Decreased renal clearance compared to earlier analogues. researchgate.net
These favorable ADMET properties, predicted and refined using computational tools, were essential for the selection of this compound as a clinical candidate.
| ADMET Property | Finding | Implication |
|---|---|---|
| Absorption | Excellent oral bioavailability | Suitable for oral administration |
| Distribution | Good CNS partitioning | Ability to reach its target in the brain |
| Metabolism | Metabolic pathways characterized | Understanding of drug disposition |
| Excretion | Decreased renal clearance | Improved in vivo half-life |
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Specific studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), for the conformational and electronic analysis of this compound are not extensively detailed in the public literature. scribd.com However, these methods are fundamental in computational drug design to understand the intrinsic properties of a molecule that dictate its interaction with a biological target.
Quantum chemical calculations are typically used to:
Determine the lowest energy conformation (3D shape) of a molecule. The shape of this compound is critical for it to fit correctly into the binding pocket of the 5-HT2C receptor.
Calculate the distribution of electrons within the molecule. This analysis helps identify regions of positive and negative electrostatic potential, which govern non-covalent interactions like hydrogen bonds and ionic bonds that stabilize the drug-receptor complex.
Predict molecular properties such as dipole moment and polarizability, which can influence a drug's solubility and ability to cross biological membranes like the blood-brain barrier.
For this compound, these calculations would have been valuable in the early design phase to ensure that the chemical scaffold and its substituents had the optimal three-dimensional and electronic properties to favor strong and selective binding to the 5-HT2C receptor.
Future Directions in Bexicaserin Research
Elucidation of Additional Downstream Signaling Pathways Mediated by 5-HT2C Receptor Activation by Bexicaserin
This compound's primary mechanism is the activation of the 5-hydroxytryptamine 2C (5-HT2C) receptor. ontosight.ailongboardpharma.com This receptor, a G protein-coupled receptor (GPCR), is known to couple to Gq/G11, initiating a signaling cascade that leads to excitatory neurotransmission. wikipedia.org Activation of 5-HT2C receptors is thought to modulate GABAergic neurotransmission, which in turn suppresses the central hyperexcitability characteristic of seizures. informahealthcare.comlongboardpharma.com While the Gq pathway is a primary focus, there is a need to investigate other potential second messenger systems that may be engaged by this compound. acs.org
Concerns regarding off-target effects, particularly at the 5-HT2A and 5-HT2B receptors, have historically limited the development of 5-HT2C agonists. acs.org this compound has been specifically designed for high selectivity, with negligible activity at these other subtypes, which is expected to minimize risks such as cardiac valvulopathy associated with 5-HT2B agonism. informahealthcare.comnewdrugapprovals.org Future research will likely focus on confirming this selectivity across a broader range of signaling pathways beyond the Gq pathway. acs.org Understanding the full scope of this compound's intracellular signaling will provide a more comprehensive picture of its pharmacological profile.
One area of interest is the potential for this compound to influence the release of other neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org The 5-HT2C receptor is known to regulate the release of these catecholamines in various brain regions. wikipedia.org Detailed studies on how this compound's activation of 5-HT2C receptors impacts these neurotransmitter systems could reveal additional mechanisms contributing to its therapeutic effects and potentially identify new therapeutic targets.
Exploration of Long-Term Mechanistic Effects in Advanced Preclinical Models
Long-term studies are crucial for understanding the sustained efficacy and safety of any new therapeutic agent. For this compound, open-label extension (OLE) studies of clinical trials have already provided promising data on its long-term impact on seizure reduction in patients with DEEs. practicalneurology.comneurologylive.comappliedclinicaltrialsonline.com The PACIFIC OLE study, a 52-week trial, demonstrated a significant and sustained median reduction in countable motor seizures. neurologylive.comappliedclinicaltrialsonline.combusinesswire.com
To complement these clinical findings, further exploration in advanced preclinical models is warranted. These models can offer insights into the long-term neurobiological changes induced by this compound treatment. For instance, investigating the effects of chronic this compound administration on neuronal plasticity, receptor density, and gene expression in relevant brain circuits would be highly informative.
Advanced preclinical models could include genetically engineered animal models that more accurately replicate the complex pathologies of specific DEEs, such as Dravet syndrome and Lennox-Gastaut syndrome. xtalks.comdravetsyndromenews.com These models would allow for a more nuanced investigation of how this compound interacts with the underlying genetic mutations and pathological processes of these disorders. acs.org
Table 1: Overview of Preclinical Models for this compound Research
| Model Type | Application in this compound Research | Key Findings/Objectives |
| Zebrafish Models | Establishing proof-of-concept for anti-seizure activity across various etiologies. longboardpharma.com | Demonstrated efficacy in models of Dravet syndrome (scn1lab-/-), reduced GABAergic signaling (ethyl ketopentenoate), and excessive glutamatergic excitation (kainic acid). longboardpharma.cominformahealthcare.comacs.org |
| Mouse Models | Evaluating effects on seizure thresholds and spontaneous seizures. longboardpharma.com | Assessed the ability to alter seizure induction thresholds (pentylenetetrazol infusion) and reduce spontaneous hippocampal paroxysmal discharges (intrahippocampal kainic acid). longboardpharma.com |
| SUDEP Mouse Model | Investigating the potential to mitigate Sudden Unexpected Death in Epilepsy (SUDEP). larvol.com | This compound significantly reduced seizures and respiratory arrest in a mouse model of SUDEP. larvol.com |
Development of Novel Analytical Probes and Imaging Agents for 5-HT2C Receptor Engagement
The development of novel analytical tools is essential for advancing our understanding of this compound's pharmacokinetics and pharmacodynamics. Highly sensitive and robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have already been developed for the quantification of this compound and its metabolites in human plasma and urine. x-mol.netpatsnap.com These methods are crucial for clinical trial monitoring and for establishing correlations between drug exposure and therapeutic response. longboardpharma.com
A significant future direction is the creation of specific imaging agents for visualizing and quantifying 5-HT2C receptor engagement in the living brain. grantome.com Positron Emission Tomography (PET) is a powerful imaging technique that, with the right radioligand, can provide a direct measure of receptor occupancy. grantome.com The development of a carbon-11 (B1219553) labeled PET radiotracer specific for the 5-HT2C receptor would be a major breakthrough, enabling researchers to non-invasively study the distribution and functional status of these receptors in both healthy individuals and in patients with neurological disorders. grantome.comnih.gov
Such imaging agents would allow for studies to:
Determine the in vivo binding characteristics of this compound.
Correlate receptor occupancy with clinical efficacy and side effects.
Investigate changes in 5-HT2C receptor density and function in various disease states.
While PET ligands for other serotonin (B10506) receptors exist, the development of a selective antagonist radioligand for the 5-HT2C receptor remains an unmet need. grantome.com
Investigating Potential Antiepileptogenic Effects in Preclinical Models
A critical area of future research is to determine whether this compound possesses antiepileptogenic properties, meaning it can prevent or modify the development of epilepsy, in addition to its demonstrated antiseizure effects. informahealthcare.comnih.gov Current preclinical studies have shown this compound's broad efficacy in reducing seizure activity in a variety of acute seizure models. longboardpharma.cominformahealthcare.comacs.org These models test the ability of a compound to stop or reduce the severity of seizures that are already occurring.
Antiepileptogenesis research, however, requires different preclinical models that mimic the process of epilepsy development over time. These studies would involve administering this compound to animals before or during the period when they would typically develop chronic, spontaneous seizures. The goal would be to see if the treatment can prevent the onset of epilepsy or lessen its severity in the long term.
Preclinical evidence suggests that this compound is effective against seizures stemming from diverse underlying causes, including genetic mutations, reduced GABAergic signaling, and excessive glutamatergic excitation. longboardpharma.comacs.org This broad spectrum of activity provides a strong rationale for investigating its potential to interfere with the fundamental processes that lead to the epileptic state. larvol.com Further research is needed to fully elucidate these mechanisms and to explore the potential of this compound to offer more than just symptomatic seizure control. informahealthcare.comnih.gov
Q & A
Q. Advanced Research Focus
- In Vitro Profiling : Use high-throughput screening against a panel of GPCRs (e.g., Eurofins CEREP® panel) to confirm 5-HT2C specificity.
- Knockout Models : Compare this compound’s efficacy in 5-HT2C −/− vs. wild-type rodents to establish mechanism dependence.
- PET Imaging : Radiolabeled this compound analogs to visualize receptor engagement in vivo .
What methodological frameworks are optimal for designing reproducible preclinical studies on this compound’s anti-seizure efficacy?
Q. Methodological Guidance
- ARRIVE Guidelines : Ensure rigorous reporting of animal studies, including randomization, blinding, and sample size justification.
- Dose Translation : Calculate human-equivalent doses using allometric scaling or pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Replication : Independent validation in ≥2 seizure models (e.g., pentylenetetrazole-induced and maximal electroshock tests) .
How should researchers address confounding variables in analyzing this compound’s efficacy when participants are on polytherapy with other ASMs?
Q. Methodological Guidance
- Pharmacokinetic Monitoring : Measure plasma levels of concomitant ASMs to control for drug-drug interactions.
- Mixed-Effects Models : Adjust for ASM regimen changes during trials.
- Post Hoc Analysis : Stratify responders/non-responders by ASM load to identify synergistic or antagonistic effects .
What criteria should guide the formulation of research questions on this compound’s potential in non-DEE epilepsies?
Methodological Guidance
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Investigate unexplored indications (e.g., temporal lobe epilepsy) with preclinical rationale.
- Ethical : Prioritize patient populations with limited treatment options.
- Alignment : Connect hypotheses to this compound’s mechanism (e.g., 5-HT2C’s role in network excitability) .
What biomarkers are being explored to predict this compound response, and how can researchers validate them in translational studies?
Q. Advanced Research Focus
- Candidate Biomarkers : CSF 5-HT2C receptor density, EEG spectral power in gamma bands, or genetic variants in HTR2C.
- Validation Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
